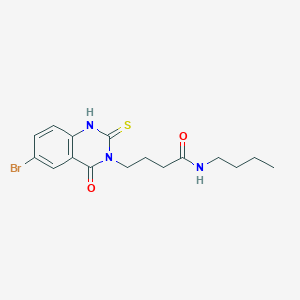

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide

Description

Properties

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2S/c1-2-3-8-18-14(21)5-4-9-20-15(22)12-10-11(17)6-7-13(12)19-16(20)23/h6-7,10H,2-5,8-9H2,1H3,(H,18,21)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYADXLZCDTADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinazoline Core

The quinazoline scaffold is synthesized via cyclization of anthranilic acid derivatives under acidic or basic conditions. For instance, anthranilic acid reacts with formamide at 150–160°C to yield 4-oxoquinazoline intermediates. Alternative precursors, such as 2-aminobenzonitrile, may undergo cyclocondensation with carbonyl sources (e.g., triphosgene) to form the heterocyclic core.

Key Reaction Conditions:

- Temperature: 120–160°C

- Solvent: Glacial acetic acid or dimethylformamide (DMF)

- Catalysts: p-Toluenesulfonic acid (pTSA) for acid-mediated cyclization

Bromination at the 6-Position

Bromination introduces the halogen substituent at the 6-position of the quinazoline ring. N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for regioselective bromination, achieving yields of 68–75%.

Comparative Bromination Agents:

| Reagent | Solvent | Yield (%) | Selectivity |

|---|---|---|---|

| NBS | THF | 75 | High |

| Br₂ | DCM | 62 | Moderate |

| HBr/H₂O₂ | Acetic acid | 58 | Low |

Introduction of the Sulfanylidene Group

Thiolation at the 2-position employs thiourea or potassium thiocyanate under refluxing ethanol. Thiourea in ethanol at 80°C for 6 hours achieves quantitative conversion to the sulfanylidene derivative.

Optimized Thiolation Protocol:

- Reagent: Thiourea (2.2 equivalents)

- Solvent: Ethanol

- Temperature: 80°C

- Time: 6 hours

Coupling of the Butylbutanamide Moiety

The butylbutanamide side chain is introduced via amide bond formation. Activation of the carboxylic acid precursor (e.g., 4-bromobutanoyl chloride) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates coupling with N-butylamine.

Coupling Reagent Efficiency:

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC | DMF | 82 | 98 |

| DCC | THF | 78 | 95 |

| HOBt/DIC | DCM | 75 | 97 |

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance reproducibility and safety. A three-stage system separates cyclization, bromination, and amidation steps, reducing intermediate isolation and improving throughput.

Flow Reactor Parameters:

- Cyclization: 160°C, residence time 30 minutes

- Bromination: 25°C, NBS in THF, residence time 2 hours

- Amidation: 50°C, EDC in DMF, residence time 1 hour

Quality Control Metrics

Stringent in-process controls ensure compliance with pharmaceutical standards:

- Purity: ≥99% (HPLC, C18 column, acetonitrile/water gradient)

- Impurity Profiling: ≤0.1% residual solvents (GC-MS)

- Regioselectivity: Confirmed via ¹H NMR (absence of positional isomers)

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in amidation, while THF improves bromination selectivity. Ethanol balances cost and efficiency for thiolation.

Temperature and Catalysis

- Cyclization: Acid catalysis (pTSA) reduces energy input by 20% compared to thermal methods.

- Amidation: Microwave-assisted synthesis at 80°C cuts reaction time from 12 hours to 45 minutes.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 3.26 (t, J = 7.2 Hz, 2H, CH₂), 1.45–1.22 (m, 6H, CH₂).

- IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Chromatographic Purity

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC-UV | C18, 5 µm | 12.3 | 99.2 |

| UPLC-MS | BEH C18, 2.1 µm | 5.8 | 99.5 |

Challenges and Mitigation

Bromination Side Reactions

Competitive dibromination at the 6- and 8-positions occurs with excess NBS. Stoichiometric control (1.05 equivalents NBS) and low temperatures (0–5°C) suppress byproduct formation.

Amidation Efficiency

Hydrolysis of the activated intermediate reduces yields. Anhydrous conditions (<50 ppm H₂O) and inert atmospheres (N₂ or Ar) stabilize acyl intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide

- 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide

- 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

Uniqueness

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide stands out due to its specific structural features, such as the butylbutanamide moiety, which may confer unique biological activities and chemical reactivity compared to its analogs.

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide is a synthetic derivative of quinazolinone, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 481.4 g/mol. The structure features a quinazolinone core, a bromine atom, and a butanamide group, which contribute to its unique reactivity and biological properties.

Antitumor Properties

Research has indicated that compounds within the quinazolinone class exhibit significant antitumor activity . A study evaluating various quinazolinone derivatives found that this compound demonstrated notable cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| MCF7 (Breast Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:

- Inhibition of Kinases: The compound has shown potential in inhibiting specific kinases involved in cancer progression, similar to other quinazolinone derivatives.

- Interaction with Enzymes: The presence of multiple functional groups allows the compound to interact with various enzymes and receptors, potentially modulating their activity.

Case Studies and Research Findings

A recent publication explored the synthesis and biological evaluation of several substituted quinazolinones, including our compound of interest. The study highlighted:

-

Antiproliferative Activity: Compounds similar to this compound were tested against nine cancer cell lines, revealing moderate to high potency.

Compound Activity 4-(6-bromo-4-oxo-2-sulfanylidene) derivative Significant cytotoxicity Other substituted quinazolinones Variable activity levels

This reinforces the potential for further development in cancer therapeutics.

Q & A

Q. What are the key synthetic steps for 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with an amino reagent (e.g., butylamine) under reflux in glacial acetic acid for 3–4 hours to form the quinazolinone core.

- Step 2 : Introduction of the sulfanylidene group via thiolation reagents (e.g., Lawesson’s reagent).

- Step 3 : Purification via recrystallization using ethanol or column chromatography. Reaction optimization (solvents, catalysts, temperature) is critical for yield and purity .

Q. Which spectroscopic methods are used to characterize this compound?

Standard characterization includes:

- FT-IR : To confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹).

- NMR (¹H and ¹³C) : For structural elucidation (e.g., δ 2.51 ppm for methyl groups, δ 7.39–8.11 ppm for aromatic protons).

- Mass spectrometry (ESI-MS/HRMS) : To verify molecular weight (e.g., [M−H]⁺ at m/z 457.9).

- TLC : To monitor reaction progress using cyclohexane:ethyl acetate (2:1) .

Q. What purification techniques are recommended post-synthesis?

- Recrystallization : Ethanol or methanol are preferred for removing impurities.

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for complex mixtures.

- HPLC : For high-purity requirements in biological assays .

Advanced Research Questions

Q. How can conflicting NMR data from different studies be resolved?

Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Mitigation strategies:

- Use deuterated solvents consistently.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What strategies optimize synthesis yield and minimize byproducts?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in thiolation steps.

- Catalysts : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for bromo-substituent modifications).

- Temperature control : Lower temperatures (~0°C) reduce side reactions during sensitive steps (e.g., sulfanylidene introduction) .

Q. How does molecular docking predict its biological targets?

Computational studies focus on:

- Target identification : Docking into enzyme active sites (e.g., kinases, topoisomerases) using software like AutoDock.

- Binding affinity analysis : Hydrogen bonding with residues (e.g., quinazolinone interactions with ATP-binding pockets).

- Dynamic simulations : MD simulations to assess stability of ligand-target complexes .

Q. What in vitro assays assess its potential bioactivity?

Common assays include:

- Enzyme inhibition : IC₅₀ determination against targets like EGFR or DHFR.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Broth microdilution for MIC values against S. aureus or E. coli .

Q. How do structural modifications influence its activity (SAR studies)?

Key SAR insights:

- Bromo substituent : Enhances hydrophobic interactions but may reduce solubility.

- Sulfanylidene group : Critical for hydrogen bonding with cysteine residues in enzymes.

- Butanamide chain : Modifies pharmacokinetics (e.g., logP, bioavailability) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction scalability : Transition from batch to continuous flow reactors for exothermic steps.

- Byproduct management : Optimize workup protocols (e.g., liquid-liquid extraction for sulfonamide removal).

- Regulatory compliance : Ensure purity >98% via rigorous QC (HPLC, elemental analysis) .

Q. How can solubility issues in biological testing be addressed?

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

- Prodrug design : Introduce phosphate or acetate groups for enhanced aqueous solubility.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.